N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 8 and a furan-2-carboxamide moiety attached via a methylene bridge at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan carboxamide may contribute to hydrogen bonding interactions, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1-6H,7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGLGTAZLHHTPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core This can be achieved through cyclization reactions involving hydrazine and appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts. Large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.
Medicine: In medicine, this compound has been explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological and therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Key Observations:
Core Heterocycle Differences: The target compound’s [1,2,4]triazolo[4,3-a]pyridine core differs from Compound 2’s pyrazine-based triazole ([1,2,4]triazolo[1,5-a]pyrazine), which may alter electronic distribution and target selectivity .
Substituent Effects: The 8-CF₃ group in the target compound contrasts with Compound 2’s 8-amino group. CF₃ improves metabolic resistance but reduces basicity, whereas NH₂ enhances solubility and hydrogen bonding . The furan-2-carboxamide in the target is structurally analogous to Compound 2’s furan-2-yl group but includes a carboxamide linker, enabling stronger protein interactions .
Fluorination Impact :
- Both the target and Compound 11 incorporate trifluoromethyl/trifluoroacetyl groups, which enhance membrane permeability and resistance to oxidative metabolism .
Biological Activity
N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. The trifluoromethyl group and the triazolo[4,3-a]pyridine core are significant in determining its chemical behavior and pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyridine Core : This is achieved through cycloaddition reactions involving trifluoroacetimidoyl chlorides and suitable nitrogen-containing precursors.
- Amidation : The introduction of the furan-2-carboxamide moiety is performed via standard amidation techniques.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the triazolo-pyridine structure. For instance, derivatives similar to this compound have shown significant antiviral activity against various viruses by inhibiting viral replication at low micromolar concentrations .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro across several cancer cell lines. The results indicate that it exhibits moderate to high cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 |
| MCF-7 | 1.23 |
| HeLa | 2.73 |
These values suggest that this compound may act as a promising candidate for further development in cancer therapeutics .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit c-Met kinase activity effectively. The inhibition leads to reduced proliferation and increased apoptosis in cancer cells .
- Antiviral Mechanisms : The structural features allow interaction with viral proteins or nucleic acids, disrupting viral replication processes .
Case Studies
Several case studies have documented the efficacy of triazolo-pyridine derivatives in clinical settings:
- In Vitro Studies : A series of compounds were tested for their ability to inhibit specific viral strains and showed promising results compared to established antiviral agents.
- Cytotoxicity Assessments : Detailed assessments using MTT assays revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in targeted cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
